molecular formula C11H21N3O4 B2916660 aceticacid,tert-butyl2-carbamimidoylazetidine-1-carboxylate CAS No. 2445790-44-1

aceticacid,tert-butyl2-carbamimidoylazetidine-1-carboxylate

Cat. No.: B2916660
CAS No.: 2445790-44-1
M. Wt: 259.306
InChI Key: CDXHSVZYGQHTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, tert-butyl 2-carbamimidoylazetidine-1-carboxylate is a compound with the molecular formula C11H21N3O4 and a molecular weight of 259.31 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and a carbamimidoyl group. It is used in various chemical and biological applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl 2-carbamimidoylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-carbamimidoylazetidine-1-carboxylate with acetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is typically performed at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tert-butyl 2-carbamimidoylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Acetic acid, tert-butyl 2-carbamimidoylazetidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, tert-butyl 2-carbamimidoylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, tert-butyl 2-carbamimidoylazetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

acetic acid;tert-butyl 2-carbamimidoylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.C2H4O2/c1-9(2,3)14-8(13)12-5-4-6(12)7(10)11;1-2(3)4/h6H,4-5H2,1-3H3,(H3,10,11);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXHSVZYGQHTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCC1C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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